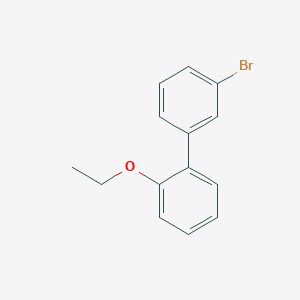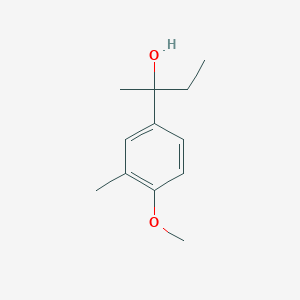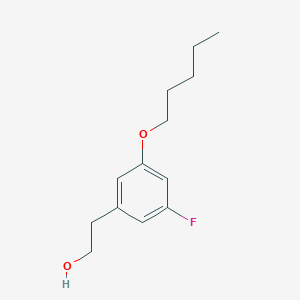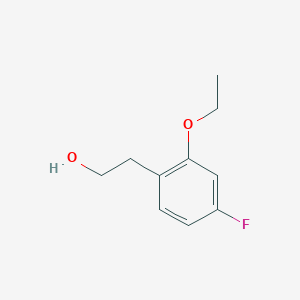
3-Bromo-2'-ethoxybiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2’-ethoxybiphenyl: is an organic compound with the molecular formula C14H13BrO It is a biphenyl derivative where a bromine atom is substituted at the 3-position and an ethoxy group at the 2’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-2’-ethoxybiphenyl involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a brominated biphenyl with an ethoxy-substituted phenylboronic acid under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 3-Bromo-2’-ethoxybiphenyl may involve similar coupling reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2’-ethoxybiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen-substituted biphenyl.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Products depend on the nucleophile used, such as amino or thio-substituted biphenyls.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Biphenyl derivatives with hydrogen replacing the bromine atom.
Applications De Recherche Scientifique
3-Bromo-2’-ethoxybiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism by which 3-Bromo-2’-ethoxybiphenyl exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various coupling and substitution reactions. The molecular targets and pathways involved would vary based on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
3-Bromo-2-hydroxypyridine: Another brominated biphenyl derivative with different functional groups.
2-Bromo-4’-ethoxybiphenyl: A positional isomer with the bromine and ethoxy groups at different positions.
Uniqueness: 3-Bromo-2’-ethoxybiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
1-bromo-3-(2-ethoxyphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-2-16-14-9-4-3-8-13(14)11-6-5-7-12(15)10-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLVUYIFCFPACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-2-[3-Fluoro-4-(trifluoromethoxy)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B8001231.png)

![3-[(sec-Butyloxy)methyl]thiophenol](/img/structure/B8001253.png)



![(1R,2S)-2-[2-(trifluoromethoxy)phenyl]cyclopentan-1-ol](/img/structure/B8001286.png)


![1-Bromo-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8001313.png)
![1-Chloro-3-fluoro-6-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8001316.png)


